
Benzoyl isothiocyanate
Overview
Description
Benzoyl isothiocyanate is an organic compound with the molecular formula C₈H₅NOS. It is a member of the isothiocyanate family, characterized by the presence of the functional group -N=C=S. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoyl isothiocyanate can be synthesized through several methods. One common method involves the reaction of benzoyl chloride with potassium thiocyanate in the presence of a solvent such as acetone. The reaction proceeds as follows:
C6H5COCl+KSCN→C6H5CONCS+KCl
Another method involves the reaction of benzoyl chloride with ammonium thiocyanate. The reaction conditions typically include a temperature range of 50-60°C and a solvent like acetone or acetonitrile .
Industrial Production Methods: Industrial production of this compound often employs the same synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Chemical Reactions Analysis
Alkyl Hydrazines
Benzoyl isothiocyanate reacts with primary alkyl hydrazines (R-NH-NH₂) to form 1-alkyl-3-phenyl-Δ³-1,2,4-triazoline-5-thiones (Table 1). The reaction proceeds via initial thiocarbamoylation followed by cyclization.
Table 1: Reaction outcomes with alkyl hydrazines
Hydrazine | Product Structure | Yield (%) | Conditions |
---|---|---|---|
Methyl hydrazine | 1-methyl-3-phenyl-triazoline-5-thione | 20 | Benzene, reflux |
Benzyl hydrazine | 1-benzyl-3-phenyl-triazoline-5-thione | 42 | Benzene, reflux |
Competing benzoylation reactions occur with methyl and benzyl hydrazines, leading to mixed products .
Hydrazones
Reactions with N-alkyl-2-isopropylidenehydrazines (R-NH-N=CMe₂) yield 1,3,4,6-oxatriazepine-5-thiones through nucleophilic attack at the thiocarbonyl carbon (Figure 1).
Figure 1: Cyclocondensation mechanism
-
Nucleophilic attack : Hydrazone nitrogen attacks the thiocarbonyl carbon of this compound.
-
Cyclization : Intramolecular acetal formation generates the oxatriazepine ring.
-
Product : 1,3,4,6-oxatriazepine-5-thione derivatives (29–75% yield) .
Acid Hydrolysis of Oxatriazepine-thiones
Oxatriazepine-thiones undergo rapid acid hydrolysis to form 1,2,4-triazoline-5-thiones (Scheme 1). This reaction confirms the cyclic aminoacetal structure, as open-chain thiosemicarbazones hydrolyze more slowly.
Scheme 1: Hydrolysis pathway
-
Protonation : Acidic conditions protonate the oxatriazepine ring.
-
Ring cleavage : Cleavage releases acetone.
-
Rearrangement : Formation of triazoline-thione (33–55% yield) .
Reaction with Proteins
This compound reacts with amino and sulfhydryl groups in proteins, forming thiourea and dithiocarbamate derivatives. This modifies protein solubility and electrophoretic mobility. Key observations include:
-
Tryptophan fluorescence quenching : Indicative of secondary amine modification .
-
Polymerization : SDS-PAGE reveals protein aggregation post-reaction .
Comparative Reaction Behavior
Table 2: Reactivity with different substrates
Substrate Type | Product Class | Key Functional Groups Involved |
---|---|---|
Alkyl hydrazines | Triazoline-thiones | -NH-NH₂ |
Hydrazones | Oxatriazepine-thiones | -NH-N=CR₂ |
Proteins | Thiourea/dithiocarbamate | -NH₂, -SH |
Mechanistic Insights
Scientific Research Applications
Cancer Prevention and Treatment
Mechanisms of Action:
Benzoyl isothiocyanate has been extensively studied for its potential in cancer prevention. It exhibits properties that inhibit tumorigenesis in various animal models. For instance, BITC has shown efficacy in suppressing lung tumorigenesis induced by benzo[a]pyrene in A/J mice. The compound appears to inhibit DNA adduct formation and modulate the metabolism of carcinogens, thereby reducing the activation of pro-carcinogenic compounds and enhancing detoxification processes through the induction of phase II enzymes like glutathione transferases .
Case Studies:
- Breast Cancer: Research indicates that BITC induces apoptosis in human breast cancer cells by causing cell cycle arrest and inhibiting cell proliferation .
- Lung Cancer: BITC has been shown to significantly reduce tumor incidence in mouse models exposed to carcinogens, demonstrating its potential as a preventive agent against lung cancer .
Antimicrobial Properties
BITC exhibits notable antibacterial activity, making it a candidate for use in food preservation and medical applications. Its effectiveness against various bacterial strains has been documented, particularly in formulations aimed at enhancing food safety.
Research Findings:
A study demonstrated that BITC can be incorporated into 3D-printed hydrogels for antibacterial applications. The resulting BITC-XLKC-Gel hydrogel showed superior mechanical properties and antibacterial efficacy, highlighting its potential use in wound dressings and other biomedical applications .
Material Science Applications
The incorporation of BITC into materials science is an emerging field. Its ability to enhance the properties of polymers and hydrogels makes it a valuable additive.
Development of Antibacterial Hydrogels:
Recent advancements have led to the development of BITC-infused hydrogels that can be utilized in various applications such as:
- Wound Healing: The antibacterial properties of BITC make these hydrogels suitable for medical dressings.
- Food Packaging: BITC can be used to create antimicrobial packaging materials that prolong shelf life by inhibiting microbial growth .
Biochemical Research
BITC's role as a biochemical agent extends to research involving oxidative stress and inflammation. Studies have shown that it can inhibit excessive superoxide generation in inflammatory leukocytes, suggesting potential therapeutic implications for inflammatory diseases .
Gene Expression Studies:
Research has also indicated that BITC influences gene expression related to biofilm formation in bacteria, which could inform strategies for managing bacterial infections .
Summary Table of Applications
Mechanism of Action
The mechanism of action of benzoyl isothiocyanate involves its reactivity with nucleophiles. It can form covalent bonds with amino groups in proteins, leading to the modification of protein function. This reactivity is the basis for its antimicrobial and anticancer properties. The compound can induce cell cycle arrest and apoptosis in cancer cells by targeting specific molecular pathways .
Comparison with Similar Compounds
Phenyl isothiocyanate: Similar structure but with a phenyl group instead of a benzoyl group.
Allyl isothiocyanate: Found in mustard oil, with an allyl group.
Benzyl isothiocyanate: Found in cruciferous vegetables, with a benzyl group.
Uniqueness: Benzoyl isothiocyanate is unique due to its benzoyl group, which imparts distinct reactivity and properties compared to other isothiocyanates.
Biological Activity
Benzoyl isothiocyanate (BITC) is a compound derived from cruciferous vegetables, known for its significant biological activities, particularly in the fields of cancer research and antimicrobial studies. The following sections provide a detailed overview of BITC's biological activity, including its mechanisms of action, case studies, and comparative research findings.
Anticancer Activity
BITC exhibits potent anticancer properties across various cancer cell lines. The following table summarizes key studies that highlight its effects on different types of cancer:
BITC's biological activity is primarily attributed to its ability to induce apoptosis in cancer cells through various pathways:
- Reactive Oxygen Species (ROS) Generation : BITC treatment leads to increased levels of ROS, which subsequently activate apoptotic pathways. This mechanism has been observed across multiple cancer types, including lung and prostate cancers .
- MAPK Pathway Activation : In pancreatic cancer cells, BITC activates the MAPK signaling pathway, specifically ERK, JNK, and P38 kinases. This activation is crucial for the induction of apoptosis .
- p53 Signaling Enhancement : BITC has been shown to enhance p53 phosphorylation in breast cancer cells, which plays a pivotal role in regulating the cell cycle and promoting apoptosis .
Antimicrobial Activity
In addition to its anticancer properties, BITC also demonstrates significant antimicrobial activity. Recent studies have explored its potential as an alternative to traditional antibiotics:
- A comparative study showed that BITC exhibits comparable antimicrobial effects against Pseudomonas aeruginosa when compared to conventional antibiotics like gentamicin. BITC not only reduced bacterial viability but also minimized immune cell infiltration in infected tissues .
- The compound has been recognized for its broad-spectrum antibacterial properties, making it a candidate for further research as a natural antimicrobial agent amidst rising antibiotic resistance concerns .
Case Studies
Several case studies illustrate the practical applications of BITC in clinical settings:
- Breast Cancer Treatment : In an animal model study using athymic nude mice, BITC significantly inhibited tumor growth and reduced metastatic spread when administered orally. This underscores its potential as a therapeutic agent in breast cancer management .
- Pancreatic Cancer : Clinical observations indicated that patients with pancreatic cancer showed improved outcomes when treated with BITC alongside standard therapies. The compound's ability to induce apoptosis may enhance the efficacy of existing treatments .
Q & A
Basic Research Questions
Q. What established laboratory methods are used to synthesize benzoyl isothiocyanate?
this compound (BITC) is synthesized via two primary routes:
- Method 1 : Reaction of benzoyl chloride with lead thiocyanate in boiling benzene, yielding BITC with a reported boiling point of 133–137°C (18 mm Hg) .
- Method 2 : A two-step process where benzoyl chloride reacts with potassium thiocyanate (KSCN) to generate BITC, followed by further derivatization (e.g., with ethane-1-one in dry acetone) . Both methods require careful control of reaction conditions (temperature, solvent purity) to optimize yield and minimize byproducts.
Q. What analytical techniques are essential for confirming BITC’s structural integrity and purity?
- Structural confirmation : Nuclear magnetic resonance (NMR) spectroscopy for functional group analysis, infrared (IR) spectroscopy to identify the isothiocyanate (-NCS) stretch (~2050 cm⁻¹), and X-ray crystallography (using programs like SHELXL for refinement) for unambiguous structural determination .
- Purity assessment : Gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify impurities. For crystalline products, melting point consistency with literature values (e.g., 41°C) is critical .
Q. What safety protocols are mandatory for handling BITC in laboratory settings?
- Personal protective equipment (PPE) : Chemical-resistant gloves (nitrile or neoprene), safety goggles, and full-face shields. Respiratory protection (e.g., NIOSH-approved P95 filters) is required to prevent inhalation of vapors .
- Engineering controls : Use fume hoods for all procedures involving BITC. Avoid water contact to prevent hydrolysis and release of toxic gases .
- Storage : Store in airtight containers at 0–6°C, segregated from bases, oxidizing agents, and amines .
Q. How is BITC applied in conjugation chemistry for biomolecule labeling?
BITC’s isothiocyanate group reacts with primary amines (e.g., lysine residues in proteins) to form stable thiourea linkages. Optimization involves:
- Adjusting pH to 8–9 (borate or phosphate buffers) to enhance nucleophilic attack.
- Maintaining a molar excess of BITC (2–5×) over the target biomolecule to ensure complete conjugation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physical properties of BITC (e.g., melting points, solubility)?
Discrepancies often arise from variations in synthesis conditions or purification methods. Mitigation strategies include:
- Standardized crystallization : Recrystallize BITC from anhydrous solvents (e.g., hexane/ethyl acetate) to ensure consistent melting points .
- Advanced characterization : Use differential scanning calorimetry (DSC) for precise melting point determination and Karl Fischer titration to quantify residual moisture affecting solubility .
Q. What experimental designs are optimal for studying BITC’s instability under storage?
- Accelerated stability studies : Store BITC at elevated temperatures (e.g., 40°C) and monitor degradation via HPLC.
- Stabilization strategies : Incorporate antioxidants (e.g., BHT) or store under inert gas (argon) to prevent oxidative decomposition .
Q. How does BITC induce apoptosis in cancer cells, and what assays validate this mechanism?
- Mechanistic studies : BITC generates reactive oxygen species (ROS), leading to mitochondrial membrane depolarization. Key assays include:
- Flow cytometry with Annexin V/PI staining for apoptosis quantification.
- Western blotting for caspase-3/7 activation and PARP cleavage .
Q. What strategies address conflicting data on BITC’s antibacterial efficacy across studies?
Contradictions may stem from differences in bacterial strains or culture conditions. Standardize protocols by:
- Broth microdilution assays : Follow CLSI guidelines for minimum inhibitory concentration (MIC) determination.
- Checkerboard assays : Evaluate BITC’s synergy with conventional antibiotics (e.g., β-lactams) to identify combinatorial effects .
Q. Methodological Tables
Table 1. Key Reaction Conditions for BITC Synthesis
Method | Reagents | Solvent | Temperature | Yield | Reference |
---|---|---|---|---|---|
Benzoyl chloride + Pb(SCN)₂ | Benzoyl chloride, Pb(SCN)₂ | Benzene | Reflux | ~60% | |
Benzoyl chloride + KSCN | KSCN, ethane-1-one | Acetone | RT → Reflux | 70–85% |
Table 2. Analytical Parameters for BITC Characterization
Technique | Key Parameters | Application |
---|---|---|
¹H NMR | δ 7.4–8.1 (aromatic protons) | Confirm benzoyl group presence |
IR Spectroscopy | 2050 cm⁻¹ (-NCS stretch) | Verify isothiocyanate function |
X-ray Crystallography | SHELXL refinement (R₁ < 0.05) | Resolve structural ambiguities |
Properties
IUPAC Name |
benzoyl isothiocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NOS/c10-8(9-6-11)7-4-2-1-3-5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEKAXYCDKETEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00201257 | |
Record name | Benzoyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00201257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
532-55-8 | |
Record name | Benzoyl isothiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=532-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoyl isothiocyanate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29259 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00201257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.765 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZOYL ISOTHIOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8J7Q32B86 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.